molecular formula C16H18O2 B160225 4,4'-(2-Methylpropylidene)bisphenol CAS No. 1844-00-4

4,4'-(2-Methylpropylidene)bisphenol

Cat. No.: B160225
CAS No.: 1844-00-4
M. Wt: 242.31 g/mol
InChI Key: ZGZVGZCIFZBNCN-UHFFFAOYSA-N
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Description

4,4’-(2-Methylpropylidene)bisphenol, also known as bisphenol B, is an organic compound with the molecular formula C16H18O2. It is a type of diarylmethane and is structurally similar to bisphenol A. This compound is used in the production of various polymers and resins, and it has applications in multiple industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(2-Methylpropylidene)bisphenol is typically synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction involves the formation of a carbon-carbon bond between the phenol molecules and the acetone, resulting in the bisphenol structure. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of 4,4’-(2-Methylpropylidene)bisphenol follows a similar synthetic route but on a larger scale. The process involves continuous feed of phenol and acetone into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the condensation reaction. After the reaction is complete, the product is purified through distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpropylidene)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(2-Methylpropylidene)bisphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpropylidene)bisphenol involves its interaction with various molecular targets and pathways. It is known to exhibit estrogenic activity by binding to estrogen receptors, which can lead to endocrine-disrupting effects. The compound can also interact with other cellular receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

4,4’-(2-Methylpropylidene)bisphenol is similar to other bisphenols, such as bisphenol A and bisphenol S. it has unique properties that differentiate it from these compounds:

List of Similar Compounds

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZVGZCIFZBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280703
Record name 4,4'-(2-Methylpropylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-00-4
Record name 4,4'-(2-Methylpropylidene)diphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(2-Methylpropylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU9N7AFZ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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